N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide
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Overview
Description
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMCV-1, and it is a member of the class of benzamides.
Mechanism of Action
The mechanism of action of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for the formation of microtubules, which are involved in cell division. By inhibiting tubulin polymerization, AMCV-1 can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that AMCV-1 can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one limitation of using AMCV-1 is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide. One area of focus is the development of new analogs of AMCV-1 that may have improved anti-cancer activity and reduced toxicity. Additionally, researchers are investigating the potential use of this compound in combination with other anti-cancer agents to enhance its effectiveness. Finally, there is ongoing research into the mechanisms of action of this compound, which may lead to new insights into the treatment of cancer.
Synthesis Methods
The synthesis of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with N-(4-methoxyphenyl)glycine methyl ester. The resulting product is then subjected to hydrolysis, which leads to the formation of AMCV-1.
Scientific Research Applications
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the treatment of cancer. Studies have shown that AMCV-1 has potent anti-cancer activity and can induce cell death in cancer cells.
properties
IUPAC Name |
N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-12-8-6-11(7-9-12)10-15(16(19)21)20-17(22)13-4-2-3-5-14(13)18/h2-10H,1H3,(H2,19,21)(H,20,22)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUMDKBPWMQASY-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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